molecular formula C15H10ClNO B2596333 5-Chloro-8-phenoxyquinoline CAS No. 91676-23-2

5-Chloro-8-phenoxyquinoline

Cat. No.: B2596333
CAS No.: 91676-23-2
M. Wt: 255.7
InChI Key: WVDFUNAWQJOZFB-UHFFFAOYSA-N
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Description

5-Chloro-8-phenoxyquinoline is a chemical compound with the molecular formula C15H10ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Mechanism of Action

Target of Action

It’s structurally similar to clioquinol , which is known to interact with various proteins and enzymes in the body

Mode of Action

It’s structurally similar to clioquinol, which is known to interact with its targets via a static process by ground-state complex formation

Biochemical Pathways

Quinoline derivatives, which include 5-chloro-8-phenoxyquinoline, are known to inhibit certain enzymes related to dna replication . This suggests that this compound may affect pathways related to DNA synthesis and replication.

Pharmacokinetics

Similar compounds like clioquinol are known to be rapidly and extensively absorbed when applied topically . The bioavailability of this compound would depend on factors such as its absorption rate, distribution in the body, metabolism, and excretion.

Result of Action

Similar compounds like clioquinol are known to have antimicrobial and antifungal effects . This suggests that this compound may also have similar effects at the molecular and cellular level.

Action Environment

For example, the efficacy of similar compounds like Clioquinol can be influenced by factors such as the presence of metal ions .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-phenoxyquinoline can be achieved through several methods. One common approach involves the Skraup reaction, which uses glycerol, sulfuric acid, and aniline derivatives as starting materials. The reaction conditions typically involve heating the mixture to high temperatures to facilitate cyclization and formation of the quinoline ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 8-hydroxyquinoline followed by etherification with phenol. This method ensures high yield and purity of the final product. The process includes steps such as chloridization, extraction, neutralization, washing, separation, and drying .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-phenoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-8-phenoxyquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-8-phenoxyquinoline is unique due to the presence of both chlorine and phenoxy groups, which enhance its chemical reactivity and biological activity.

Properties

IUPAC Name

5-chloro-8-phenoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-13-8-9-14(15-12(13)7-4-10-17-15)18-11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDFUNAWQJOZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324327
Record name 5-chloro-8-phenoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91676-23-2
Record name 5-chloro-8-phenoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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